![molecular formula C6H5F2N3O2 B1434988 2-(Difluoromethyl)-5-nitropyridin-4-amine CAS No. 1805173-38-9](/img/structure/B1434988.png)
2-(Difluoromethyl)-5-nitropyridin-4-amine
Overview
Description
“2-(Difluoromethyl)-5-nitropyridin-4-amine” is a compound that falls under the category of difluoromethylation processes. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a topic of considerable interest in diverse fields of science due to their unique physical and chemical properties . Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . Successful examples of synthesis of organofluorine compounds using flow microreactor systems have been reported .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Scientific Research Applications
Crystal Engineering and Noncentrosymmetric Structures
Research has shown that certain noncentrosymmetric crystals, including those with 2-amino-5-nitropyridinium and 2-amino-5-nitropyridine chromophores, can be designed for specific applications. This involves using counteranions that can aggregate in chains or layers, leading to structures based on herringbone motifs, which are important in materials science (Fur et al., 1996).
Vicarious Nucleophilic Amination
Amination of 3-nitropyridine compounds, including those related to 2-amino-5-nitropyridine, has been studied for the preparation of various substituted nitropyridines. This method can yield moderate to good results and is significant in organic synthesis (Bakke et al., 2001).
Graphene-based Catalysts for Reduction of Nitro Compounds
Graphene-based catalysts have been investigated for their efficiency in reducing nitro compounds to amines, an important transformation in organic chemistry. These catalysts offer several benefits like high catalytic prowess, straightforward work-up, and recovery, making them valuable in various chemical processes (Nasrollahzadeh et al., 2020).
Pummerer Rearrangement
Studies on the reaction of 2-amino-5-nitropyridine with certain reagents have led to the formation of unusual aminals via a process known as Pummerer rearrangement. This finding is noteworthy in the field of organic chemistry, providing insights into reaction mechanisms and potential applications (Rakhit et al., 1979).
Large Scale Production and Safety
The transformation of related compounds, like 5-Bromo-2-nitropyridine from the corresponding amine via oxidation, has been scaled up for large-scale production. This involves ensuring safety and reproducibility, which are crucial in industrial chemical processes (Agosti et al., 2017).
Fluorescent Probes for Metal Detection
Aminoethylpyridine-based fluorescent probes have been developed for detecting Fe3+ and Hg2+ ions in aqueous media. These compounds are synthesized from reactions involving N-(2-aminoethyl)-5-nitropyridin-2-amine, demonstrating the utility of such compounds in sensing and analytical applications (Singh et al., 2020).
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-5-nitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O2/c7-6(8)4-1-3(9)5(2-10-4)11(12)13/h1-2,6H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXWSZXOIIUOLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-5-nitropyridin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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